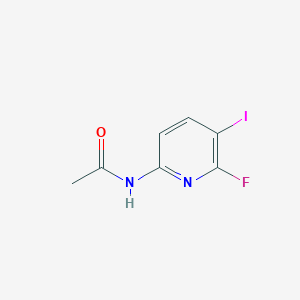

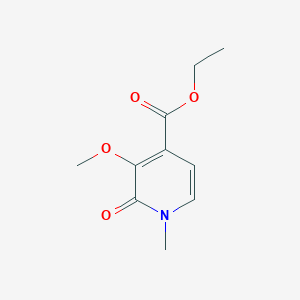

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

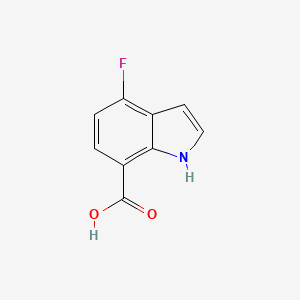

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (EMMOC) is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. Its unique structure has enabled it to be used for a range of different purposes, from synthesizing other compounds to providing the basis for a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One prominent application involves the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. For instance, the synthesis of 4-Hydroxy-2-pyridone from ethyl 2-cyano-3-methoxypenta-2,4-dienoate through cyclization and demethylation processes demonstrates the utility of related compounds in constructing pyridone derivatives, which are important in medicinal chemistry (Chen, Sheng-yin, & Shao-hua, 2013).

Novel Pyrido and Pyrimidine Derivatives

Research has also explored the creation of novel pyrido and pyrimidine derivatives, which are significant due to their diverse biological activities. For example, the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their further reactions to yield various tetrahydropyridothienopyrimidine derivatives highlight the compound's role in synthesizing complex structures with potential pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Crystal Structure Analysis

Furthermore, studies on the crystal growth of related compounds, like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid, provide valuable insights into the molecular and crystal structures of these chemicals, aiding in the understanding of their chemical behavior and interactions (Gao & Long, 2021).

Pharmaceutical Intermediates

Additionally, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, from related compounds underscores the importance of these chemicals in producing intermediates for significant pharmaceutical drugs (Kim et al., 2001).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The downstream effects of these activities would depend on the specific pathways that this compound affects.

Result of Action

Given its potential targets and the known effects of indole derivatives, it can be inferred that this compound may have a broad range of effects on cellular functions .

properties

IUPAC Name |

ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(13)7-5-6-11(2)9(12)8(7)14-3/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYYQHYGJKWMFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C=C1)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568570 |

Source

|

| Record name | Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130879-43-5 |

Source

|

| Record name | Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(Difluoromethyl)thio]methyl}benzene](/img/structure/B1339143.png)

![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)